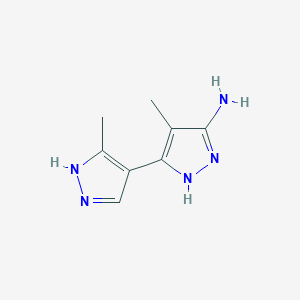

4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Description

4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions

Properties

Molecular Formula |

C8H11N5 |

|---|---|

Molecular Weight |

177.21 g/mol |

IUPAC Name |

4-methyl-5-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H11N5/c1-4-7(12-13-8(4)9)6-3-10-11-5(6)2/h3H,1-2H3,(H,10,11)(H3,9,12,13) |

InChI Key |

GVRUKCMJFZOTRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1N)C2=C(NN=C2)C |

Origin of Product |

United States |

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

A common method for synthesizing pyrazoles involves the reaction of β-ketonitriles with hydrazines. This approach can be adapted for the synthesis of 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine by using appropriate starting materials and conditions.

Acid-Promoted Synthesis

Acid-promoted reactions are also effective for synthesizing complex pyrazole derivatives. For instance, the synthesis of 6-aminopyrazolo[3,4-d]pyrimidines involves acid-mediated heterocyclization, which could inspire strategies for synthesizing related compounds like 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine .

Preparation Methods

Given the complexity of 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine , its synthesis likely involves multiple steps:

Formation of Pyrazole Rings : This could involve condensing β-ketonitriles with hydrazines or using acid-promoted reactions to form the pyrazole core.

Functionalization : Once the pyrazole rings are formed, further functionalization steps would be needed to introduce the methyl and amine groups.

Step-by-Step Synthesis

A hypothetical step-by-step synthesis could involve:

- Step 1 : Synthesis of 5-methyl-1H-pyrazole-4-carbaldehyde through condensation reactions.

- Step 2 : Formation of the second pyrazole ring via a similar condensation reaction.

- Step 3 : Introduction of the methyl group at the 4-position of one pyrazole ring.

- Step 4 : Introduction of the amine group at the 5-position of the other pyrazole ring.

Challenges and Considerations

- Regioselectivity : Ensuring the correct placement of functional groups on the pyrazole rings.

- Yield Optimization : Conditions must be optimized to maximize yield and purity.

Data and Research Discoveries

While specific data for 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is limited, related compounds provide insights into synthetic challenges and opportunities:

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert nitro groups (if present) to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different substituents.

5-methyl-1H-pyrazol-4-ylmethyl-1S-1-(4-methyl-3-nitrophenyl)ethylamine: Contains similar pyrazole rings but with additional functional groups.

Uniqueness

4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that allows for various interactions within biological systems, making it a candidate for pharmacological applications.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

For instance, one study demonstrated that certain pyrazole derivatives showed IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating potent anti-inflammatory activity . The selectivity index (SI) for these compounds was also favorable, suggesting reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.

2. Analgesic Effects

The analgesic properties of pyrazole derivatives have been evaluated through various animal models. In particular, compounds similar to 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine have shown promising results in reducing pain responses in carrageenan-induced edema models. One study reported that certain derivatives exhibited up to 96% inhibition of edema, demonstrating their efficacy as analgesics .

3. Antitumor Activity

Emerging research suggests that pyrazole derivatives may also possess antitumor properties. For example, studies have indicated that some pyrazolo[1,5-a]pyrimidine derivatives can act as effective inhibitors of cancer cell proliferation by inducing apoptosis in various cancer cell lines, including HeLa cells (cervical cancer) and L929 cells (fibrosarcoma) . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

4. Mechanistic Studies

The biological activity of 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine can be attributed to its ability to interact with specific molecular targets:

| Target | Activity | Reference |

|---|---|---|

| COX enzymes | Inhibition | |

| Cancer cell lines | Proliferation inhibition | |

| Apoptosis pathways | Induction |

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving rat models, researchers administered various pyrazole derivatives to assess their anti-inflammatory effects. The results indicated that compounds with structural similarities to 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine significantly reduced inflammation markers compared to the control group. Histopathological examinations revealed minimal damage to gastric tissues, supporting the gastrointestinal safety profile of these compounds .

Case Study 2: Antitumor Activity

A separate investigation focused on the antitumor effects of pyrazole derivatives on human cancer cell lines. The study found that selected compounds induced apoptosis through the activation of caspase pathways, leading to decreased cell viability in a dose-dependent manner. The findings suggest that modifications to the pyrazole structure could enhance its efficacy as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine, and how are intermediates characterized?

A four-step synthesis involving cyclization, formylation, oxidation, and acylation is frequently employed. For example, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates are generated via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride at 120°C . Key intermediates are characterized by IR and / NMR spectroscopy to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for structural validation of pyrazole-5-amine derivatives?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at 1650–1700 cm), while NMR confirms substituent positions (e.g., methyl protons at δ 2.1–2.5 ppm). X-ray crystallography provides definitive structural proof, as demonstrated for analogs like 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, where bond lengths and angles were resolved with an R factor of 0.031 .

Q. How are antibacterial activities of pyrazole-5-amine derivatives initially screened?

In vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are standard. Compounds are tested at concentrations of 10–100 µg/mL, with inhibition zones compared to controls like ampicillin . For example, pyrazole acyl thiourea derivatives showed MIC values of 8–32 µg/mL against S. aureus .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in pyrazole-5-amine synthesis?

Regioselective formylation using Vilsmeier-Haack reagents (POCl/DMF) at controlled temperatures (0–5°C) directs substitution to the C4 position. Computational modeling (e.g., DFT) predicts electron density distribution to guide reaction optimization . Multi-step protocols, such as those for 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, ensure >90% regiochemical purity .

Q. How can structural modifications enhance the anticancer potential of pyrazole-5-amine derivatives?

Introducing α,β-unsaturated ketones or diarylpyrazole moieties improves tubulin inhibition. For instance, combretastatin analogs with pyrazole cores showed IC values of 0.8–2.4 µM in sea urchin embryo assays by disrupting microtubule dynamics . Mannich base derivatives (e.g., coumarin-linked pyrazoles) exhibit dual hCA I/II inhibition (K = 12–45 nM), correlating with antiproliferative activity in MCF-7 cells .

Q. What advanced methods resolve contradictions in pharmacological data for pyrazole-5-amine derivatives?

Meta-analysis of SAR studies identifies substituent effects:

Q. How is X-ray crystallography applied to validate pyrazole-5-amine supramolecular interactions?

SHELXL refinement resolves hydrogen bonding and π-π stacking in crystal lattices. For example, the title compound 4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine exhibited intermolecular N–H···N bonds (2.89 Å) and C–H···S contacts (3.42 Å), stabilizing its bioactive conformation . Data collection parameters (e.g., β = 112.8°, Z = 8) ensure accurate space group assignment .

Methodological Guidance

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for cyclization) while maintaining yields >85% .

- Data Interpretation : Combine docking studies (AutoDock Vina) with experimental IC values to validate binding modes to targets like CCK1 receptors .

- Contradiction Resolution : Employ isothermal titration calorimetry (ITC) to distinguish nonspecific binding from true target engagement in bioactivity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.